molecular formula C13H22N2O4S B12769704 2,5,5-Trimethyl-2-(2-(4-morpholinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid CAS No. 85486-55-1

2,5,5-Trimethyl-2-(2-(4-morpholinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid

Cat. No.: B12769704
CAS No.: 85486-55-1
M. Wt: 302.39 g/mol
InChI Key: MWJDCXNXFWJBSW-UHFFFAOYSA-N
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Description

4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide typically involves the reaction of thiazolidine derivatives with appropriate carboxylic acid and acetomorpholide precursors. Common synthetic approaches include multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the compound .

Industrial Production Methods

Industrial production of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide may involve large-scale synthesis using optimized reaction conditions and catalysts. Green chemistry principles, such as atom economy and cleaner reaction profiles, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as carboxyl, thiazolidine, and acetomorpholide moieties.

Common Reagents and Conditions

Common reagents used in the reactions of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazolidine derivatives .

Mechanism of Action

The mechanism of action of 4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of sulfur and nitrogen atoms in the thiazolidine ring contributes to its ability to interact with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxy-2,5,5-trimethylthiazolidine-2-acetomorpholide is unique due to its specific combination of functional groups and its diverse range of biological activities. The presence of the carboxyl, thiazolidine, and acetomorpholide moieties enhances its pharmacological properties and makes it a valuable compound for research and development .

Properties

CAS No.

85486-55-1

Molecular Formula

C13H22N2O4S

Molecular Weight

302.39 g/mol

IUPAC Name

2,5,5-trimethyl-2-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C13H22N2O4S/c1-12(2)10(11(17)18)14-13(3,20-12)8-9(16)15-4-6-19-7-5-15/h10,14H,4-8H2,1-3H3,(H,17,18)

InChI Key

MWJDCXNXFWJBSW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)(C)CC(=O)N2CCOCC2)C(=O)O)C

Origin of Product

United States

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